(R)-2-Hidroxi-3-fenilpropanoico

Descripción general

Descripción

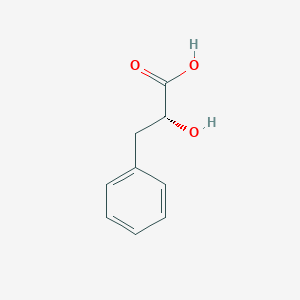

(R)-3-phenyllactic acid is a 3-phenyllactic acid that has (R)-configuration at the 2 position. It is a 3-phenyllactic acid and a (2R)-2-hydroxy monocarboxylic acid. It is a conjugate acid of a (R)-3-phenyllactate. It is an enantiomer of a (S)-3-phenyllactic acid.

(2R)-2-hydroxy-3-phenylpropanoic acid is a natural product found in Grosmannia crassivaginata with data available.

Aplicaciones Científicas De Investigación

Aplicaciones en Seguridad Alimentaria y Salud Humana

Las investigaciones sobre las bacterias del ácido láctico han confirmado cómo cepas específicas poseen propiedades probióticas e imparten características sensoriales únicas a los productos alimenticios . El uso de bacterias del ácido láctico probióticas (LAB) en muchos productos alimenticios confiere varios beneficios para la salud a los humanos cuando se consumen con frecuencia en cantidades adecuadas .

Uso Probiótico

Se ha recomendado el uso de probióticos para cumplir con el papel de nutracéuticos, ya que no se han reportado efectos secundarios en la salud humana . Los probióticos y las bacterias del ácido láctico pueden estimular y fortalecer el sistema inmunológico humano, aumentando así su resistencia contra numerosas condiciones de enfermedad .

Aplicaciones en la Industria Láctea

Las bacterias del ácido láctico (LAB) se utilizan en muchos alimentos fermentados, en particular productos lácteos fermentados como el queso, la mantequilla y las leches fermentadas . LAB produce ácido láctico, dióxido de carbono y diacetilo/acetoína que contribuyen al sabor, la textura y la vida útil de los alimentos fermentados .

Producción de Exopolisacárido (EPS)

Algunas LAB producen exopolisacárido (EPS), y generalmente, los EPS desempeñan un papel principal como texturizantes naturales en la producción industrial de yogur, queso y postres a base de leche .

Beneficios para la Salud de los EPS

Recientemente, los EPS producidos por LAB han recibido una atención creciente, principalmente debido a sus beneficios para la salud . En particular, se han investigado la estimulación inmunitaria, la antimutagenicidad y la actividad antitumoral de los productos lácteos fermentados preparados con LAB productores de EPS o los propios EPS .

Sistemas de Defensa Antiviral

Muchos sistemas de defensa antiviral generan una señal de nucleótido cíclico que activa las defensas celulares en respuesta a la infección

Mecanismo De Acción

Target of Action

Some studies suggest that similar compounds may interact with various enzymes and receptors within the body

Mode of Action

It is hypothesized that the compound may interact with its targets causing biochemical changes . The specifics of these interactions and the resulting changes are yet to be elucidated.

Pharmacokinetics

Similar compounds have been shown to have variable bioavailability and can be influenced by factors such as formulation and administration route .

Result of Action

Similar compounds have been shown to have antioxidant properties and may influence various cellular processes

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-2-Hydroxy-3-phenylpropionic acid . Factors such as temperature, light, pH, and nutrients can affect the stability and activity of the compound.

Análisis Bioquímico

Biochemical Properties

The role of ®-2-Hydroxy-3-phenylpropionic acid in biochemical reactions is not fully understood yet. It may interact with enzymes, proteins, and other biomolecules, influencing their function or structure. The nature of these interactions could be complex, involving binding, modulation of activity, or participation in biochemical reactions .

Cellular Effects

®-2-Hydroxy-3-phenylpropionic acid may have various effects on cells and cellular processes. It could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects likely depend on the cell type and the concentration of the compound.

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-Hydroxy-3-phenylpropionic acid may change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of ®-2-Hydroxy-3-phenylpropionic acid may vary with different dosages. This could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

®-2-Hydroxy-3-phenylpropionic acid may be involved in certain metabolic pathways. It could interact with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of ®-2-Hydroxy-3-phenylpropionic acid within cells and tissues could involve specific transporters or binding proteins. It may also have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of ®-2-Hydroxy-3-phenylpropionic acid could influence its activity or function. This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Actividad Biológica

(2R)-2-Hydroxy-3-phenylpropanoic acid, also known as phenyl lactic acid (PLA), is a chiral organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

(2R)-2-Hydroxy-3-phenylpropanoic acid is a phenylpropanoic acid derivative with the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 166.17 g/mol

- CAS Number : 103-79-7

This compound exists as an enantiomer, with the (R) configuration being biologically active. It is soluble in water and exhibits distinct properties that influence its biological interactions.

Antimicrobial Properties

Research indicates that (2R)-2-hydroxy-3-phenylpropanoic acid possesses significant antimicrobial activity. It has been shown to inhibit a broad spectrum of Gram-positive bacteria, some Gram-negative bacteria, and fungi. A study demonstrated that PLA produced by lactic acid bacteria exhibited effective antimicrobial action, suggesting its potential use in food preservation and therapeutic applications against infections .

The antimicrobial effects of PLA are attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. This mechanism is particularly effective against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's hydrophobic nature allows it to integrate into lipid membranes, altering their integrity and functionality .

Enzymatic Interactions

(2R)-2-Hydroxy-3-phenylpropanoic acid is involved in various enzymatic reactions:

- Sulfotransferase Activity : It acts as a substrate for sulfotransferases, which catalyze the addition of sulfate groups, enhancing the compound's solubility and excretion .

- Glucuronidation : The compound can undergo glucuronidation through UDP-glucuronosyltransferase enzymes, which plays a critical role in detoxifying xenobiotics and endogenous compounds .

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of PLA against various pathogens.

- Methodology : Disk diffusion method was employed to assess the inhibition zones.

- Results : PLA showed significant inhibitory effects on Staphylococcus aureus with an average inhibition zone of 15 mm at a concentration of 200 μg/mL.

- Bioconversion Studies :

Data Table: Biological Activities of (2R)-2-Hydroxy-3-phenylpropanoic Acid

Propiedades

IUPAC Name |

(2R)-2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXXWSYKYCBWHO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904708 | |

| Record name | (R)-3-Phenyllactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-3-Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7326-19-4, 20312-36-1 | |

| Record name | (+)-3-Phenyllactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7326-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyllactic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007326194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-Phenyllactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-phenyllactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLLACTIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68L11J0XBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-3-Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

121 - 125 °C | |

| Record name | L-3-Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.